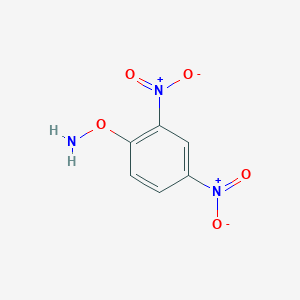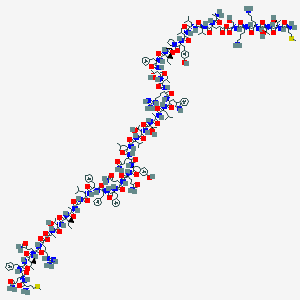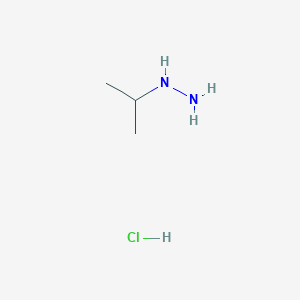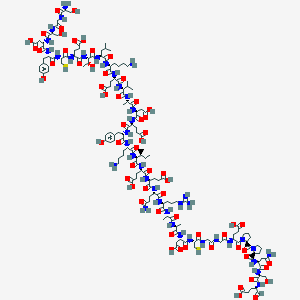
N-Fenilpiperidin-4-amina
Descripción general
Descripción
N-Phenylpiperidin-4-amine is a chemical compound that has been studied in various contexts due to its interesting properties and potential applications. It is related to a family of compounds that exhibit significant pharmacological activities, including dopaminergic activity, which makes them of interest in the field of medicinal chemistry . The compound has also been used as a building block in the synthesis of more complex molecules, such as polymers with paramagnetic properties , and as a ligand in metal complexes that have been studied for their structural and electronic properties .
Synthesis Analysis
The synthesis of N-Phenylpiperidin-4-amine derivatives and related compounds has been explored in several studies. For instance, N-tert-butanesulfinyl imines, which are closely related to N-Phenylpiperidin-4-amine, have been prepared in high yields and used as intermediates for the asymmetric synthesis of amines . These compounds are activated by the tert-butanesulfinyl group, which also serves as a chiral directing group. Another study reported the synthesis of a polystyrene supported N-phenylpiperazine–Cu(II) complex, which was used as a catalyst for multicomponent reactions . The synthesis of N-carboxyanhydride of 4-amino-4-carboxy-2,2,6,6-tetramethylpiperidine-1-oxyl, a paramagnetic monomer, was also achieved starting from related piperidine derivatives .
Molecular Structure Analysis
The molecular structure of N-Phenylpiperidin-4-amine and its polymorphs has been analyzed through crystallography. Two polymorphs of N-phenylpyridin-4-amine were identified, with similar molecular structures but different crystal packing . The pyridyl rings in these polymorphs show better conjugation with the nitrogen atom's lone pairs compared to the phenyl rings, which is indicative of the electronic structure of the molecule. The molecular and electronic structures of related compounds have also been investigated using theoretical methods, such as semiempirical PM3 and Density Functional Theory, to understand the conjugation degree and electronic effects of substituents .
Chemical Reactions Analysis
N-Phenylpiperidin-4-amine derivatives have been involved in various chemical reactions. The polystyrene supported N-phenylpiperazine–Cu(II) complex mentioned earlier catalyzes the KA2-coupling reactions, which are a type of multicomponent reaction involving terminal alkynes, ketones, and secondary amines . The study of the redox properties of 2-[(R-phenyl)amine]-1,4-naphthalenediones, which are structurally related to N-Phenylpiperidin-4-amine, revealed insights into the substituent effects on their redox behavior .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-Phenylpiperidin-4-amine derivatives have been characterized through various analytical techniques. The fluorescence enhancement of trans-4-aminostilbene derivatives by N-phenyl substitutions, which is related to the "amino conjugation effect," has been studied, showing that these derivatives have high fluorescence quantum yields and low photoisomerization quantum yields . The redox properties of related compounds have been analyzed using UV-vis spectroscopy and cyclic voltammetry, demonstrating the influence of substituents on the electronic properties of the molecules .
Aplicaciones Científicas De Investigación
Síntesis y Diseño de Fármacos
N-Fenilpiperidin-4-amina: es un fragmento sintético clave utilizado en el diseño de fármacos. Su núcleo de piperidina es una estructura común que se encuentra en muchos productos farmacéuticos, lo que la convierte en un bloque de construcción valioso en la química medicinal . La versatilidad del compuesto permite la creación de una amplia gama de derivados, que pueden adaptarse a objetivos farmacológicos específicos.
Síntesis Orgánica
En química orgánica, This compound sirve como sustrato para diversas reacciones intra e intermoleculares. Estas reacciones incluyen hidrogenación, ciclización, cicloadición, anulación y aminación, lo que lleva a la formación de piperidinas sustituidas, espiro-piperidinas, piperidinas condensadas y piperidinonas . Tales compuestos tienen aplicaciones significativas en la síntesis de moléculas orgánicas complejas.
Investigación Neuroquímica
Debido a su similitud estructural con otros compuestos bioactivos, This compound puede tener aplicaciones potenciales en estudios neuroquímicos. Se podría utilizar para explorar la función del sistema nervioso central o como un ligando en estudios de unión a receptores para comprender las vías de los neurotransmisores.
Patrón de Referencia Analítica
This compound: se utiliza como patrón de referencia analítica, particularmente en la identificación de impurezas dentro de otros productos químicos. Se ha documentado como una impureza en el fentanilo y sus análogos, lo que la hace crucial para las evaluaciones de seguridad y los estudios farmacológicos precisos.
Investigación de Actividad Farmacológica
Los derivados del compuesto están presentes en más de veinte clases de productos farmacéuticos, incluidas las alcaloidas. La investigación sobre la actividad biológica y las aplicaciones farmacológicas de estos derivados está en curso, con el objetivo de descubrir y evaluar posibles nuevos fármacos .
Diseño de Ligandos para el Descubrimiento de Fármacos
This compound: se puede utilizar en el diseño de ligandos, un proceso crucial para el descubrimiento de fármacos. Su estructura se puede modificar para interactuar con objetivos biológicos específicos, ayudando en el desarrollo de nuevos agentes terapéuticos.
Análisis de Impurezas en Opioides
Dada la crisis de los opioides, la identificación de impurezas como This compound en opioides sintéticos es vital. Ayuda a comprender la composición química completa de las sustancias y garantiza la seguridad de los productos farmacéuticos.
Síntesis de Materiales Avanzados
Si bien no está explícitamente documentado, las propiedades únicas de This compound sugieren que podría explorarse para la síntesis de materiales avanzados. Su reactividad y capacidad para formar diversos derivados pueden abrir nuevas vías en la ciencia de los materiales.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-phenylpiperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-2-4-10(5-3-1)13-11-6-8-12-9-7-11/h1-5,11-13H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKRMTUUCKBQGFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40177624 | |
| Record name | 4-Anilinopiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40177624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23056-29-3 | |
| Record name | N-Phenyl-4-piperidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23056-29-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Anilinopiperidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023056293 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 23056-29-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80678 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Anilinopiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40177624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-phenylpiperidin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.260 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-ANILINOPIPERIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CQ9ROS690X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of detecting N-Phenylpiperidin-4-amine (4-ANPP) on shipping materials?
A1: N-Phenylpiperidin-4-amine (4-ANPP) is a known precursor to fentanyl analogs []. Its presence on shipping materials suggests the potential for illicit fentanyl production and distribution. Identifying 4-ANPP, even in trace amounts, can serve as a crucial indicator for law enforcement and public health officials to track and intercept the flow of these dangerous substances.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-[(3-Methyl-1,1-dioxothiolan-3-yl)amino]ethanol](/img/structure/B126027.png)




